molecular formula C17H26N2O3 B8190110 (3S,5S)-(1-Benzyl-5-hydroxy-piperidin-3-yl)-carbamic acid tert-butyl ester

(3S,5S)-(1-Benzyl-5-hydroxy-piperidin-3-yl)-carbamic acid tert-butyl ester

Cat. No.: B8190110
M. Wt: 306.4 g/mol
InChI Key: YZKRYNKTRCWHRB-GJZGRUSLSA-N
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Description

(3S,5S)-(1-Benzyl-5-hydroxy-piperidin-3-yl)-carbamic acid tert-butyl ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a tert-butyl ester functional group. Its stereochemistry, indicated by the (3S,5S) configuration, plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-(1-Benzyl-5-hydroxy-piperidin-3-yl)-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, often using reagents such as osmium tetroxide or potassium permanganate.

    Carbamate Formation: The final step involves the formation of the carbamate ester by reacting the hydroxylated piperidine with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-(1-Benzyl-5-hydroxy-piperidin-3-yl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

(3S,5S)-(1-Benzyl-5-hydroxy-piperidin-3-yl)-carbamic acid tert-butyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (3S,5S)-(1-Benzyl-5-hydroxy-piperidin-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3S,5S)-(1-Benzyl-5-hydroxy-piperidin-3-yl)-carbamic acid methyl ester
  • (3S,5S)-(1-Benzyl-5-hydroxy-piperidin-3-yl)-carbamic acid ethyl ester
  • (3S,5S)-(1-Benzyl-5-hydroxy-piperidin-3-yl)-carbamic acid isopropyl ester

Uniqueness

The tert-butyl ester group in (3S,5S)-(1-Benzyl-5-hydroxy-piperidin-3-yl)-carbamic acid tert-butyl ester provides unique steric and electronic properties, influencing its reactivity and biological activity. This makes it distinct from other similar compounds with different ester groups.

Properties

IUPAC Name

tert-butyl N-[(3S,5S)-1-benzyl-5-hydroxypiperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)18-14-9-15(20)12-19(11-14)10-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3,(H,18,21)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKRYNKTRCWHRB-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CN(C1)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H](CN(C1)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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